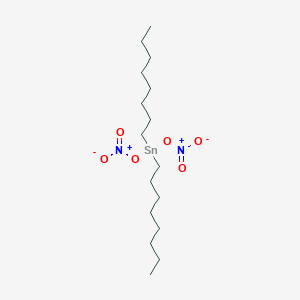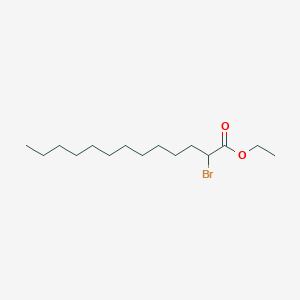![molecular formula C10H11N5O B14610236 Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- CAS No. 61006-81-3](/img/structure/B14610236.png)
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining pyridine, triazine, and morpholine moieties, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with cyanogen bromide followed by treatment with morpholine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as dicationic molten salts, has been reported to enhance the efficiency of the synthesis process . These methods often employ solvent-free conditions or green solvents like ethanol to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . By binding to DHFR, the compound reduces the availability of tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in treating cancer and other diseases.
Pyrido[4,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)- stands out due to its unique combination of pyridine, triazine, and morpholine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR with high affinity makes it a promising candidate for drug development .
Eigenschaften
CAS-Nummer |
61006-81-3 |
|---|---|
Molekularformel |
C10H11N5O |
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
4-pyrido[2,3-e][1,2,4]triazin-3-ylmorpholine |
InChI |
InChI=1S/C10H11N5O/c1-2-8-9(11-3-1)12-10(14-13-8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
InChI-Schlüssel |
AFRXEIDHSZUAIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(C=CC=N3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)






![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
